Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid
Descripción general
Descripción
®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid is a chemical compound with the molecular formula C19H29O6P and a molecular weight of 384.4 g/mol . This compound is known for its complex structure, which includes a phosphoryl group, a phenylbutyl group, and a propanoyloxy group. It is an enantiomer of fosinopril impurity I .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves several steps. One common method includes the esterification of 2-methyl-1-propanoyloxypropane with 4-phenylbutylphosphoryl chloride under controlled conditions . The reaction typically requires a catalyst, such as a base, and is carried out at a specific temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid .
Análisis De Reacciones Químicas
Types of Reactions
®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard for analytical methods.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The phosphoryl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Fosinopril: A related compound with similar structural features but different biological activities.
(S)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinic acid: Another enantiomer with distinct properties.
Uniqueness
®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid is unique due to its specific stereochemistry and the presence of both a phosphoryl group and a phenylbutyl group.
Actividad Biológica
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a derivative of Fosinopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound exhibits several biological activities that contribute to its therapeutic efficacy. This article will explore the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential clinical applications.
Overview of Fosinopril
Fosinopril is classified as a third-generation ACE inhibitor. It is unique among ACE inhibitors due to its phosphinic acid structure, which allows it to be a prodrug that is metabolized into its active form, fosinoprilat, in the body. This conversion is facilitated by esterases in the liver and intestines, leading to prolonged action and a longer half-life compared to earlier ACE inhibitors like captopril .
The primary mechanism of action for this compound involves the inhibition of the ACE enzyme. ACE plays a crucial role in the renin-angiotensin system (RAS), converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Fosinopril reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced cardiac workload . Additionally, ACE inhibitors increase bradykinin levels, which further contributes to vasodilation and has beneficial effects on endothelial function .
Pharmacological Effects
- Antihypertensive Activity : Clinical studies demonstrate that Fosinopril effectively lowers blood pressure in patients with hypertension. Its prolonged action allows for once-daily dosing, improving patient compliance .
- Cardioprotective Effects : Beyond its antihypertensive properties, Fosinopril has been shown to provide organ protection, particularly in the heart and kidneys. It helps prevent hypertrophy and fibrosis in cardiac tissues and improves outcomes in patients with heart failure .
- Potential Antitumor Activity : Emerging research suggests that ACE inhibitors may have antitumor effects. Studies indicate that they can inhibit cancer-associated fibroblasts and modulate immune responses, potentially reducing tumor progression in various cancer types .
Case Studies
Several clinical studies have investigated the effects of Fosinopril on various patient populations:
- Heart Failure Patients : In a randomized controlled trial involving patients with chronic heart failure, those treated with Fosinopril showed significant improvements in left ventricular ejection fraction (LVEF) and reduced hospitalization rates compared to placebo .
- Diabetic Nephropathy : Another study focused on diabetic patients demonstrated that long-term treatment with Fosinopril slowed the progression of nephropathy by reducing proteinuria and preserving renal function .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVPSAAFKIBID-AFMDSPMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652296 | |
Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128948-00-5 | |
Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.